molecular formula C11H11NO3 B3424923 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 37904-23-7

4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3424923
CAS No.: 37904-23-7
M. Wt: 205.21 g/mol
InChI Key: VLWFSWMZGGZHGD-VOTSOKGWSA-N
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Description

Contextualization within Butenoic Acid Derivatives and Amides

4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is a derivative of butenoic acid, a four-carbon unsaturated carboxylic acid. The presence of both a carboxylic acid and an amide functional group within the same molecule imparts a unique chemical reactivity. The amide bond, formed between the carboxylic acid moiety of maleic acid and the amino group of p-toluidine (B81030), is a cornerstone of peptide and protein chemistry, as well as a key functional group in a vast array of pharmaceuticals and polymers. The reactivity of the α,β-unsaturated carbonyl system in the butenoic acid portion of the molecule allows for a variety of addition reactions, making it a versatile synthetic intermediate.

Significance and Research Relevance of N-Substituted Maleamic Acid Analogues

N-substituted maleamic acids, the class of compounds to which this compound belongs, are of considerable interest in medicinal chemistry and materials science. These molecules are often investigated as precursors to N-substituted maleimides, which are important building blocks in the synthesis of polymers and bioconjugates. The maleamic acid structure itself is known to be sensitive to pH, undergoing hydrolysis under certain conditions. This property has led to the exploration of maleamic acid derivatives as pH-sensitive linkers in drug delivery systems. Furthermore, the biological activities of various N-aryl maleamic acids and their derivatives are a subject of ongoing research.

Aims and Scope of Academic Investigations of this compound

Academic investigations into this compound and its analogues are multifaceted. A primary focus has been on the synthesis and characterization of these compounds. This includes the development of efficient synthetic routes, typically involving the reaction of maleic anhydride (B1165640) with a substituted aniline (B41778). A significant area of research has been the elucidation of their molecular and supramolecular structures through single-crystal X-ray diffraction. These studies provide valuable insights into the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, which govern its solid-state properties. While specific applications for this compound are still under exploration, research on its analogues suggests potential in the development of novel materials and therapeutic agents.

Detailed Research Findings

A key area of investigation for this compound has been the determination of its precise three-dimensional structure in the solid state. A significant study published in Acta Crystallographica Section E: Structure Reports Online provides a detailed analysis of its crystal structure. researchgate.net

The study reveals that the molecule, with the chemical formula C₁₁H₁₁NO₃, is nearly planar. researchgate.net The dihedral angle between the mean planes of the p-tolyl ring and the maleamic acid group is a mere 5.45 (3)°. researchgate.net This planarity is a notable feature of its molecular conformation.

In the crystal lattice, the molecules are organized into infinite one-dimensional chains through intermolecular hydrogen bonds. researchgate.net Specifically, N—H⋯O and C—H⋯O interactions link glide-related molecules. researchgate.net These chains subsequently assemble to form layers that are parallel to the bc plane of the unit cell. researchgate.net The study also highlights the presence of an intramolecular O—H⋯O hydrogen bond within the maleamic acid moiety. researchgate.net

The crystallographic data provides a foundational understanding of the solid-state behavior of this compound, which is crucial for its potential application in materials science and for further computational studies.

Below is a summary of the key crystallographic data for this compound.

Crystal Data
Chemical FormulaC₁₁H₁₁NO₃
Formula Weight205.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.939 (2)
b (Å)11.233 (2)
c (Å)8.356 (2)
β (°)108.33 (2)
Volume (ų)974.4 (3)
Z4
Temperature (K)293
Hydrogen Bond Geometry (Å, °)
D—H···AD—H
O3—H3···O10.82
N1—H1···O3ⁱ0.86
C11—H11A···O2ⁱⁱ0.96
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+1, -z+1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-methylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFSWMZGGZHGD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219143
Record name (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37904-23-7, 37904-03-3
Record name (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
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Record name NSC166476
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Record name (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
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Synthetic Methodologies and Reaction Pathways for 4 4 Methylphenyl Amino 4 Oxobut 2 Enoic Acid

Established Synthetic Routes and Optimization Strategies

The creation of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is most commonly achieved through the direct reaction of an amine with an acid anhydride (B1165640). This approach is valued for its efficiency and high conversion rates.

The principal and most straightforward method for synthesizing this compound is the direct acylation of p-toluidine (B81030) with maleic anhydride. This reaction involves the nucleophilic attack of the amino group of p-toluidine on one of the carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the anhydride ring to form the corresponding maleanilic acid, which is the target compound.

The reaction is typically carried out at moderate temperatures and can be performed in various organic solvents. The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents include ethers and ethyl acetate. In many instances, the reaction proceeds with high efficiency, often resulting in almost quantitative yields of the desired product.

Table 1: Comparison of Synthetic Conditions for Amidation

Method Reagents Solvent Temperature Yield Reference
Solvent-Based Maleic Anhydride, p-Toluidine Diethyl Ether / Ethyl Acetate Room Temperature High / Quantitative
Solvent-Free Maleic Anhydride, 4-Chloroaniline (B138754)* None Molten Anhydride High

Note: This example uses 4-chloroaniline but demonstrates a solvent-free principle applicable to p-toluidine.

Optimization strategies for the synthesis of maleanilic acids like this compound have increasingly focused on green chemistry principles. A significant advancement is the development of solvent-free reaction conditions. One such method involves melting the maleic anhydride and then mixing it directly with the aniline (B41778) derivative. This approach not only reduces chemical waste but can also decrease reaction times and simplify product work-up.

Further optimization can be achieved by carefully controlling the reaction temperature. While the reaction proceeds readily at room temperature, gentle heating can ensure the completion of the reaction, particularly in solvent-free conditions. The subsequent purification steps, such as washing with a non-polar solvent to remove unreacted starting materials, are crucial for obtaining a high-purity product. The high yield of this initial amidation step is critical as the product is often an intermediate for subsequent reactions, such as cyclization to N-arylmaleimides.

Mechanistic Investigations of Formation Reactions

The formation of this compound from maleic anhydride and p-toluidine occurs via a well-understood nucleophilic acyl substitution mechanism. The process is initiated by the lone pair of electrons on the nitrogen atom of the p-toluidine attacking a carbonyl carbon of the maleic anhydride molecule. This forms a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton is transferred from the nitrogen atom to one of the oxygen atoms, resulting in the formation of a carboxylic acid and an amide functional group within the same molecule.

Recent studies have explored the dynamic nature of this reaction, revealing that the formation of maleamic acids can be a reversible process. In certain organic solvents, an equilibrium exists between the maleamic acid and its amine and anhydride precursors. This equilibrium can be influenced by external factors such as the addition of a Brønsted acid, which can shift the equilibrium back towards the starting materials. Understanding this dynamic equilibrium is crucial for controlling the reaction and maximizing the yield of the desired amide product.

Stereochemical Control and Isomerism (E/Z) in Synthesis

Stereochemistry is a critical aspect of the synthesis of this compound due to the presence of a carbon-carbon double bond. The starting material, maleic anhydride, possesses a cis or Z configuration, where the two carbonyl groups are on the same side of the double bond. The ring-opening amidation reaction is stereospecific, meaning the Z configuration of the double bond is retained in the product. Therefore, the direct synthesis route yields (2Z)-4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid.

While the synthesis yields the Z-isomer, it is known that maleic acid and its derivatives can be isomerized to the more thermodynamically stable trans or E-isomer, known as fumaric acid derivatives. This isomerization typically does not occur under the mild conditions used for the initial synthesis but can be induced by heating or through acid catalysis. Specific reagents, such as thiourea (B124793) compounds in the presence of a strong acid, have been developed to efficiently catalyze the conversion of Z-isomer maleyl compounds to their corresponding E-isomer fumaryl (B14642384) compounds. This allows for stereochemical control after the initial synthesis, enabling access to either the Z or E isomer as required for further applications.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Although specific experimental spectra for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid are not widely reported in publicly available literature, the expected signals can be predicted based on the known chemical environment of its protons and carbon atoms.

The ¹H NMR spectrum is anticipated to provide a distinct fingerprint of the molecule's hydrogen atoms. Key expected signals include:

Amide Proton (N-H): A broad singlet is expected for the amide proton, with a chemical shift that can vary depending on solvent and concentration, typically found in the downfield region.

Carboxylic Acid Proton (O-H): A very broad singlet, also in the downfield region (often >10 ppm), is characteristic of the carboxylic acid proton.

Aromatic Protons: The para-substituted phenyl ring should exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the amino group would be distinct from those meta to it.

Olefinic Protons (-CH=CH-): The two protons on the carbon-carbon double bond are expected to appear as doublets, with a coupling constant characteristic of a cis relationship, as dictated by the maleamic acid precursor.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the tolyl methyl group would be observed in the upfield region (around 2.3 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Amide (-NH-)8.0 - 10.0Broad Singlet
Aromatic (-C₆H₄-)7.0 - 7.6Two Doublets (AA'BB')
Olefinic (-CH=CH-)6.0 - 6.5Two Doublets
Methyl (-CH₃)~2.3Singlet

The ¹³C NMR spectrum would complement the proton data by identifying each unique carbon environment within the molecule. The anticipated signals are:

Carbonyl Carbons (C=O): Two distinct signals are expected in the most downfield region of the spectrum (typically 165-175 ppm), corresponding to the amide and carboxylic acid carbonyls.

Aromatic Carbons: Four signals are expected for the aromatic ring: two for the substituted carbons (C-NH and C-CH₃) and two for the unsubstituted CH carbons.

Olefinic Carbons (-CH=CH-): Two signals in the vinylic region (around 130 ppm) would correspond to the carbons of the double bond.

Methyl Carbon (-CH₃): A single signal in the most upfield region of the spectrum (around 20 ppm) would represent the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)
Amide Carbonyl (-C=O)165 - 170
Carboxylic Acid Carbonyl (-C=O)170 - 175
Aromatic C-N135 - 140
Aromatic C-CH₃130 - 135
Aromatic C-H120 - 130
Olefinic (-CH=CH-)130 - 135
Methyl (-CH₃)~21

Vibrational Spectroscopy Applications (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present. While a specific experimental spectrum for the title compound is not detailed in the available literature, the characteristic absorption bands can be predicted.

Key vibrational modes expected for this compound include:

O-H Stretching: A broad band, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid.

N-H Stretching: A moderate to sharp band around 3300 cm⁻¹ from the amide group.

C=O Stretching: Two distinct and strong absorption bands are expected between 1650 and 1750 cm⁻¹. The carboxylic acid carbonyl usually appears at a higher frequency (e.g., 1700-1730 cm⁻¹) than the amide carbonyl (Amide I band, e.g., 1650-1680 cm⁻¹).

C=C Stretching: A band in the 1620-1680 cm⁻¹ region corresponding to the alkene double bond.

N-H Bending (Amide II): A characteristic band for secondary amides, typically found around 1550 cm⁻¹.

C-N Stretching: Found in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through its fragmentation pattern.

The molecular formula of this compound is C₁₁H₁₁NO₃. This corresponds to a monoisotopic mass of approximately 205.0739 amu. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the elemental composition.

While an experimental mass spectrum is not available, the fragmentation pattern under electron ionization (EI) can be predicted based on the structure. Key fragmentation pathways would likely include:

Cleavage of the amide bond, leading to fragments corresponding to the p-toluidine (B81030) cation radical and the maleic anhydride (B1165640) radical portion.

Loss of water (H₂O) from the carboxylic acid group.

Loss of a hydroxyl radical (•OH) from the carboxylic acid.

Decarboxylation, involving the loss of carbon dioxide (CO₂).

Formation of a characteristic tropylium (B1234903) cation (m/z 91) from the tolyl group.

X-ray Crystallography and Solid-State Structural Characterization

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of N-(p-tolyl)maleamic acid has been determined by single-crystal X-ray diffraction. The study revealed that the molecule is nearly planar, with a small dihedral angle of 5.45 (3)° between the mean planes of the p-tolyl group and the maleamic acid moiety.

The crystal packing is stabilized by intermolecular hydrogen bonds. Glide-related molecules are linked by N—H···O and C—H···O hydrogen bonds, which form infinite one-dimensional chains. These chains subsequently assemble into layers. The data was collected at a temperature of 293 K.

Table 3: Crystal Data and Structure Refinement Details

Parameter Value
Empirical FormulaC₁₁H₁₁NO₃
Formula Weight205.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.019(4) Å
b5.390(2) Å
c16.035(5) Å
β107.13(3)°
Volume992.4(6) ų
Z4
R-factor (R1)0.054
wR-factor (wR2)0.177
Data SourcePrasad et al., 2002

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The supramolecular architecture of this compound, also known as N-(p-Tolyl)maleamic acid, is primarily dictated by a network of intermolecular hydrogen bonds, which govern the crystal packing. Detailed crystallographic studies have revealed that the molecule is nearly planar, a conformation that facilitates efficient packing in the solid state. The mean planes of the p-tolyl ring and the maleamic acid group are only slightly inclined to each other, with a dihedral angle of approximately 5.45°. researchgate.net

The dominant intermolecular forces are classical hydrogen bonds. Specifically, glide-related molecules within the crystal lattice are linked by N—H···O and C—H···O intermolecular hydrogen bonds. researchgate.net These interactions create infinite one-dimensional chains. These chains, in turn, are assembled to form layers parallel to the bc plane of the unit cell, resulting in a well-ordered, stable crystalline structure. researchgate.net

While a specific, detailed Hirshfeld surface analysis for this compound with quantitative data is not available in the reviewed literature, this technique is instrumental for visualizing and quantifying intermolecular contacts in a crystal. Such an analysis would provide deeper insights into the crystal's cohesion.

Based on the known crystal structure, a hypothetical Hirshfeld surface analysis would be expected to quantify the following key interactions:

O···H/H···O Contacts: These would appear as distinct "spikes" in the 2D fingerprint plot and represent the strongest interactions, corresponding to the crucial N—H···O and C—H···O hydrogen bonds that form the primary supramolecular synthons.

H···H Contacts: Typically, these contacts account for the largest portion of the Hirshfeld surface area in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface.

C···C Contacts: These would indicate potential π-π stacking interactions between the aromatic p-tolyl rings of adjacent molecules, further stabilizing the layered structure.

The table below illustrates the typical data generated from a Hirshfeld surface analysis, based on analyses of structurally similar molecules. Note that these are representative values and not the actual experimental data for this compound.

Interaction TypeRepresentative Contribution (%)Typical Distance Range (dᵢ + dₑ) in ÅAppearance on Fingerprint Plot
O···H / H···O20 - 30 %~1.8 - 2.2Sharp, distinct spikes
H···H40 - 50 %~2.2 - 2.6Large, diffuse region
C···H / H···C15 - 25 %~2.6 - 3.2Wing-like features
C···C2 - 5 %~3.3 - 3.6Characteristic pattern for π-π stacking
Other (N···H, N···O, etc.)< 5 %VariableMinor, scattered points

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic properties of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. Calculations are often performed using the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry and predict various chemical parameters.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is primarily located on the p-tolylamino group, while the LUMO is distributed over the maleic acid moiety. This distribution suggests that the p-tolylamino group acts as the electron-donating part of the molecule, whereas the maleic acid portion is the electron-accepting region. The calculated HOMO-LUMO energy gap is reported to be 4.91 eV, indicating a high kinetic stability for the molecule.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.48
LUMO Energy-1.57
HOMO-LUMO Energy Gap (ΔE)4.91

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. These maps are valuable for predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid and amide groups, indicating these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential are located around the hydrogen atoms of the amide and carboxylic acid groups, suggesting these are susceptible to nucleophilic attack.

Molecular Modeling and Conformational Analysis

The molecular structure of this compound has been determined by X-ray diffraction, revealing a non-planar conformation in the solid state. The molecule crystallizes in the monoclinic space group P21/c. The dihedral angle between the p-tolyl ring and the maleic acid moiety is a significant feature of its conformation. This twist is a result of steric hindrance and electronic effects within the molecule.

Theoretical Predictions of Reactivity and Stability

Theoretical calculations, derived from DFT, are used to predict various global reactivity descriptors. These parameters provide quantitative measures of the molecule's reactivity and stability.

Table 2: Calculated Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.48
Electron Affinity (A)1.57
Electronegativity (χ)4.025
Chemical Hardness (η)2.455
Chemical Softness (S)0.203
Electrophilicity Index (ω)3.29

The high ionization potential and chemical hardness, along with the significant HOMO-LUMO gap, all point towards the high stability of the molecule.

Computational Studies on Intermolecular Interactions in the Solid State

In the solid state, the crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The primary interaction is a strong O—H···O hydrogen bond between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. These dimers are further linked by N—H···O hydrogen bonds between the amide groups, creating a layered structure.

Energy framework analysis, another computational technique, allows for the calculation of the interaction energies between molecules in the crystal lattice. This analysis shows that the crystal structure is primarily stabilized by electrostatic and dispersion forces, with the hydrogen-bonded dimers exhibiting the strongest interaction energies.

Reactivity Profiles and Chemical Transformations

Nucleophilic Addition Reactions

The presence of an α,β-unsaturated carbonyl system renders the compound highly susceptible to nucleophilic addition reactions, particularly conjugate additions. The electron-withdrawing nature of the adjacent carbonyl and carboxyl groups polarizes the carbon-carbon double bond, making the β-carbon an electrophilic center.

The compound readily undergoes Michael (conjugate) addition with a variety of nucleophiles. This reaction is a cornerstone of its reactivity, leading to the formation of substituted butanoic acid derivatives. The general pathway involves the attack of a nucleophile on the β-carbon of the butenoic acid chain, breaking the π-bond and forming a new carbon-nucleophile bond.

Research on analogous maleanilic acids demonstrates this reactivity profile. For instance, the reaction of substituted maleanilic acids with thiourea (B124793) proceeds via an initial thia-Michael addition at the β-carbon. ias.ac.in This addition is followed by a subsequent intramolecular reaction, but the initial conjugate addition is the key step that enables the formation of a diverse array of products. The specific nature of the nucleophile dictates the final product, allowing for the synthesis of molecules with varied functional groups at the 3-position of the butanoic acid backbone.

Amine nucleophiles readily react with 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid through an aza-Michael addition pathway. Primary and secondary amines add to the electrophilic double bond to yield 3-amino-4-[(4-methylphenyl)amino]-4-oxobutanoic acid derivatives. These reactions are often facile and can proceed under mild conditions.

While reactions with alcohol nucleophiles are also possible, they may require specific catalytic conditions to proceed efficiently. The addition of an alkoxide to the β-carbon would yield 3-alkoxy-4-[(4-methylphenyl)amino]-4-oxobutanoic acid derivatives, further expanding the synthetic utility of the parent compound.

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Cyclization can occur either through intramolecular condensation or via reactions with binucleophilic reagents.

A primary and well-documented cyclization pathway for maleanilic acids is the intramolecular dehydration to form the corresponding N-substituted maleimide. tandfonline.comiosrjournals.org This transformation is typically achieved by heating with a dehydrating agent, such as acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate. iosrjournals.org This reaction converts the open-chain acid into the five-membered N-(4-methylphenyl)maleimide ring, a versatile and reactive chemical entity in its own right. Microwave-assisted conditions have also been shown to be effective, significantly reducing reaction times. tandfonline.com

Furthermore, the compound can react with binucleophiles to construct more complex heterocyclic systems. As previously mentioned, the reaction with thiourea involves an initial Michael addition, which is followed by an intramolecular cyclization where the second nucleophilic center of the reagent attacks the carboxylic acid group. ias.ac.in This sequence results in the formation of N-aryl 2-imino-thiazolidineacetamides. ias.ac.in This strategy of tandem Michael addition-cyclization allows for the efficient assembly of heterocycles that are of interest in medicinal chemistry.

ReagentReaction TypeResulting Heterocycle
Acetic Anhydride / Sodium AcetateIntramolecular Dehydration/CyclizationN-(4-methylphenyl)maleimide tandfonline.comiosrjournals.org
ThioureaMichael Addition followed by CyclizationThiazolidine (B150603) derivative ias.ac.in

Role as a Synthetic Precursor and Building Block in Complex Molecular Architectures

Organic building blocks are fundamental, functionalized molecules used in the modular assembly of complex molecular architectures. sigmaaldrich.comamerigoscientific.com this compound serves as an exemplary building block, acting as a crucial intermediate for accessing more elaborate structures. amerigoscientific.comfluorochem.co.uk

Its most significant role as a precursor is in the synthesis of N-(4-methylphenyl)maleimide. iosrjournals.org N-substituted maleimides are highly valuable compounds in organic synthesis and materials science. They are potent dienophiles in Diels-Alder [4+2] cycloaddition reactions and also act as reactive Michael acceptors, enabling their use in various carbon-carbon and carbon-heteroatom bond-forming reactions and in the development of polymers. iosrjournals.org Therefore, the parent acid is a direct and convenient precursor to this important class of reagents. The ability to readily synthesize a variety of heterocyclic systems, such as thiazolidines, further cements its status as a versatile synthetic precursor for creating libraries of compounds for biological screening. ias.ac.in

Functionalization Strategies and Derivatization

Beyond the primary transformations already discussed, this compound offers several other avenues for functionalization and derivatization.

The most prominent derivatization is its conversion to N-(4-methylphenyl)maleimide, as detailed in section 5.2. tandfonline.comiosrjournals.org This reaction effectively functionalizes both the carboxylic acid and amide moieties into a cyclic imide. Other derivatization strategies include:

Esterification: The carboxylic acid group can be converted into an ester. Methyl esters of maleanilic acids have been shown to react with nucleophiles like thiourea to form thiazolidine derivatives, indicating that this derivatization maintains the core reactivity of the molecule. ias.ac.in

Isomerization: Under certain conditions, maleanilic acids can undergo isomerization from the cis (Z) configuration around the double bond to the more thermodynamically stable trans (E) fumaranilic acid isomer. ias.ac.in This transformation alters the geometry of the molecule and can influence its subsequent reactivity and biological activity.

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride) and reacted with other amines to form different amide derivatives, adding another layer of complexity and functionality to the molecular scaffold.

These strategies allow for fine-tuning of the molecule's properties and provide access to a broad range of derivatives for various applications in chemical synthesis.

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Analytical Method Development and Validation for Research Applications

Chromatographic Techniques (HPLC, GC, LCMS, GCMS)

Chromatographic techniques are powerful tools for the separation, identification, and quantification of "4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid". The choice of method depends on the analyte's properties and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like N-aryl maleanilic acids. Due to the presence of a carboxylic acid and an amide group, reversed-phase HPLC is a suitable approach. A C18 or a specialized polar-embedded column, such as an Ascentis RP-Amide, can provide good retention and peak shape. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid group and achieve optimal retention and peak symmetry. UV detection is appropriate given the aromatic ring and the conjugated system in the molecule.

Hypothetical HPLC Method Parameters:

Column: Ascentis RP-Amide C18 (150 x 4.6 mm, 5 µm)

Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

Gradient: 30% B to 80% B over 15 minutes

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Injection Volume: 10 µL

Gas Chromatography (GC) is generally less suitable for the direct analysis of carboxylic acids due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. To overcome this, derivatization is often necessary. The carboxylic acid group can be converted to a more volatile ester (e.g., methyl or silyl (B83357) ester) prior to GC analysis. GC-MS (Gas Chromatography-Mass Spectrometry) can then be used for definitive identification based on the fragmentation pattern of the derivatized analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly valuable for the analysis of "this compound" in complex matrices. Electrospray ionization (ESI) in negative ion mode would be effective for detecting the deprotonated molecule [M-H]⁻. For enhanced specificity and quantification, tandem mass spectrometry (LC-MS/MS) can be employed, monitoring specific precursor-to-product ion transitions. nih.gov

Potential LC-MS/MS Parameters:

Ionization Mode: ESI Negative

Precursor Ion (Q1): m/z 218.1

Product Ions (Q3): Transitions would be determined through infusion experiments.

Electrophoretic Methods (Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for charged species. As an acid, "this compound" can be analyzed in its anionic form. The separation is based on the differential migration of ions in an electric field. The use of a buffer at a pH above the pKa of the carboxylic acid ensures the compound is in its anionic state.

Typical CE Conditions for Aromatic Acids:

Capillary: Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length)

Background Electrolyte: 20-50 mM phosphate or borate (B1201080) buffer (pH 7-9)

Voltage: 15-25 kV

Detection: UV detection, typically at a wavelength corresponding to the analyte's absorbance maximum.

Spectrophotometric Assays (UV-VIS)

UV-Visible (UV-VIS) spectrophotometry can be used for the quantitative analysis of "this compound", taking advantage of its chromophores, which include the p-substituted aromatic ring and the α,β-unsaturated carbonyl system. The wavelength of maximum absorbance (λmax) is expected to be in the UV region. For structurally similar compounds like benzoic acid and other aromatic acids, the λmax is typically observed around 230-280 nm. copernicus.org A study on novel para-methyl maleanilinic acid derivatives used as indicators for metal ion analysis reported absorbance maxima for the metal complexes in the visible region (around 522 nm), demonstrating the utility of these compounds in colorimetric assays. ekb.egekb.eg For direct quantification of the acid itself, a wavelength in the UV region would be selected.

The concentration of the compound in a pure solution can be determined by measuring its absorbance at a fixed wavelength and applying the Beer-Lambert law, provided a standard calibration curve is established.

Compound Class Typical λmax (nm) Reference
Aromatic Carboxylic Acids230 - 280 copernicus.org
p-Methyl Maleanilinic Acid-Metal Complex~522 ekb.eg

Quantitative Analysis Methodologies (e.g., Titration, Elemental Analysis)

Titration offers a classic and cost-effective method for the quantitative analysis of acidic compounds. As a carboxylic acid, "this compound" can be determined by acid-base titration. A known weight of the compound is dissolved in a suitable solvent (e.g., ethanol-water mixture) and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be detected using a colorimetric indicator (e.g., phenolphthalein) or potentiometrically by monitoring the pH change.

Elemental Analysis is a fundamental technique for confirming the empirical formula of a pure compound. It provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared with the calculated theoretical values to assess the purity of the synthesized compound. A study on the solvent-free preparation of N-substituted maleanilic acids reported elemental analysis data for several derivatives, including the 4-methyl derivative. scispace.com

Element Theoretical % for C₁₁H₁₁NO₃ Found % (Example for N-(4-methyl)maleanilic acid)
Carbon (C)64.3864.30
Hydrogen (H)5.405.31
Nitrogen (N)6.836.72

Note: "Found %" values are for the closely related N-(4-methyl)maleanilic acid as reported in the literature and serve as an illustrative example. scispace.com

Future Directions and Emerging Research Avenues

Integration of Advanced Structural Characterization with Computational Approaches

A comprehensive understanding of the three-dimensional structure of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is fundamental to elucidating its chemical behavior and biological activity. Future research will increasingly integrate advanced structural characterization techniques with sophisticated computational methods. While techniques like X-ray crystallography provide precise solid-state structural data for analogous compounds, future studies on this specific molecule will be crucial.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy will continue to be vital for characterizing the molecule in various states. These experimental data will be synergistically coupled with computational approaches like Density Functional Theory (DFT) and other quantum chemical calculations. This integrated approach will enable a deeper understanding of the molecule's electronic properties, vibrational modes, and conformational flexibility. Furthermore, Hirshfeld surface analysis, which has been applied to similar structures, can be employed to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into its solid-state behavior.

Exploration of New Reactivity Modes and Applications in Chemical Synthesis and Materials Science

The inherent functionalities of this compound, including the carboxylic acid, amide, and α,β-unsaturated carbonyl system, make it a versatile building block for chemical synthesis. Future research is expected to uncover novel reactivity modes, expanding its synthetic utility. For instance, its dienophilic nature could be exploited in cycloaddition reactions to construct complex cyclic scaffolds. The carboxylic acid and amide moieties also offer handles for various chemical transformations, leading to the synthesis of novel heterocyclic compounds with potential biological activities.

In the realm of materials science, the application of this compound and its derivatives as monomers for polymerization is a promising avenue. The resulting polymers could possess interesting thermal, mechanical, and optical properties. There is also potential for its use as a photoinitiator in free-radical polymerization processes, a property that has been noted for maleanilic acid derivatives.

Expanding Mechanistic Understanding of Biological Interactions for Rational Design

Preliminary studies on related maleanilic acid derivatives have hinted at their potential biological activities, including anticancer properties of their metal chelates and in silico predictions of antiviral activity for organoselenium analogs. A key future direction will be to systematically investigate the biological profile of this compound itself.

This will involve comprehensive screening for various biological activities, followed by detailed mechanistic studies to identify the molecular targets and pathways through which it exerts its effects. Understanding the structure-activity relationships (SAR) will be paramount. By systematically modifying the chemical structure and observing the impact on biological activity, researchers can develop predictive models for the rational design of new, more potent, and selective analogs. This approach, combining medicinal chemistry, molecular biology, and computational modeling, will be instrumental in unlocking the therapeutic potential of this class of compounds.

Q & A

Q. What are the standard synthetic routes for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, and how are reaction conditions optimized?

The compound is synthesized via condensation of 4-methylaniline with maleic anhydride in non-aqueous solvents (e.g., acetone or THF). Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.1 for amine:anhydride). Post-synthesis, the product is purified via recrystallization using ethanol/water mixtures, yielding a yellow solid with a melting point of 157–183°C . Optimization involves adjusting solvent polarity and reaction time to minimize side products like bis-amide derivatives.

Q. Which analytical methods are suitable for quantifying this compound, and how is method validation performed?

Potentiometric titration is effective due to the compound’s dissociation constant (pKa = 2.81 ± 0.25), enabling quantification in non-aqueous media . Validation includes linearity checks (R² > 0.99), recovery studies (95–105%), and precision tests (RSD < 2%). Complementary methods like HPLC (C18 column, acetonitrile/water mobile phase) verify purity, with UV detection at 254 nm .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The compound is water-insoluble but soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility data (Table 1) guide solvent selection for reactions and biological assays. For example, DMSO is preferred for in vitro studies due to its compatibility with aqueous buffers at <1% v/v .

SolventSolubility (mg/mL, 25°C)
Water<0.1
Ethanol12.5 ± 1.2
DMSO45.3 ± 2.1
Acetone8.7 ± 0.9

Advanced Research Questions

Q. How can contradictions in reported solubility or reactivity data be resolved?

Discrepancies arise from varying solvent grades or crystallization methods. For example, solubility in ethanol may differ due to trace water content. Systematic re-evaluation under controlled conditions (e.g., anhydrous solvents, standardized temperature) is recommended. Cross-validation using DSC (differential scanning calorimetry) can confirm polymorphic forms affecting solubility .

Q. What advanced spectroscopic techniques are employed for structural elucidation and impurity profiling?

  • 1H/13C NMR : Assignments include the α,β-unsaturated carbonyl (δ 6.3–6.5 ppm for vinyl protons) and amide NH (δ 10.2 ppm).
  • HRMS : Exact mass confirmation (calc. for C11H11NO3: 205.0739; obs. 205.0743) ensures molecular integrity.
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (N–H bend) validate functional groups . Impurities are profiled using LC-MS/MS with ion-trap detectors.

Q. How are bioactive derivatives designed, and what strategies improve pharmacological activity?

Michael addition or Friedel-Crafts acylation introduces substituents (e.g., fluorophenyl, methylthiophenyl) to enhance bioactivity. For example, (E)-4-((4-fluoroanilino)-4-oxobut-2-enoic acid shows improved antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to the parent compound. Structure-activity relationship (SAR) studies focus on electron-withdrawing groups to increase electrophilicity at the β-carbon .

Q. What challenges arise in enantiomer control during synthesis, and how are they addressed?

The compound’s Z-configuration is stabilized by intramolecular hydrogen bonding, but side reactions (e.g., epimerization) may occur under basic conditions. Chiral HPLC (Chiralpak® IA column) separates enantiomers, while asymmetric catalysis (e.g., L-proline) improves stereoselectivity. Dynamic kinetic resolution is under investigation for scalable enantiopure synthesis .

Q. How is stability assessed under varying pH and temperature conditions?

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation by HPLC. The compound is pH-labile above 7.0, undergoing hydrolysis to maleic acid derivatives. Formulation strategies (lyophilization, pH 5.0 buffers) enhance shelf life .

Q. What in vitro models are used to evaluate therapeutic potential, and how are false positives mitigated?

Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7) screen for anticancer activity. False positives from redox interference are ruled out using dual-endpoint assays (e.g., ATP quantification). Synergistic studies with cisplatin show IC50 reduction by 40% at 10 µM .

Q. How is insolubility in aqueous media overcome for biological assays?

Nanoformulation (liposomes or PLGA nanoparticles) improves bioavailability. For example, encapsulation efficiency of 85% is achieved using solvent evaporation, with particle sizes <200 nm (PDI < 0.2) confirmed by DLS. In vivo pharmacokinetics in rodents show a 3-fold increase in half-life compared to free compound .

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4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
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4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

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